molecular formula C25H24N2O3 B2546904 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954068-50-9

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2546904
CAS RN: 954068-50-9
M. Wt: 400.478
InChI Key: FELXIGNHMTYTLE-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide, also known as OSMI-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. OSMI-1 is a biphenylcarboxamide derivative that has been shown to inhibit the activity of the oncoprotein MDM2, which is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide belongs to a broader class of compounds with potential applications in medicinal chemistry due to their diverse chemical and biological properties. The synthesis and evaluation of similar compounds reveal their significance in developing new therapeutic agents.

  • Efficient Synthesis with OxymaPure/DIC

    A study by El‐Faham et al. (2013) demonstrates the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, showcasing an efficient method for producing compounds with potentially significant biological activities. This method offers clear advantages in purity and yield compared to traditional approaches, indicating a pathway for synthesizing complex molecules including this compound derivatives (El‐Faham et al., 2013).

  • Antitumor Potential and DNA Intercalation

    Research by Atwell et al. (1989) explores the antitumor activity of phenyl-substituted derivatives of minimal DNA-intercalating agents, highlighting the structural importance for effective intercalative binding to DNA. This research sheds light on the potential antitumor applications of structurally related compounds, suggesting avenues for further investigation into this compound as a minimal DNA-intercalating agent with therapeutic potential (Atwell et al., 1989).

  • Novel Building Blocks for Pharmaceutical Interest

    The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates by Trstenjak et al. (2013) through rhodium(II) acetate catalyzed carbene insertion presents new building blocks for bioactive compound synthesis. This methodological advancement contributes to the development of pharmaceuticals by providing versatile intermediates, potentially applicable to the synthesis of compounds like this compound (Trstenjak et al., 2013).

properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(27-15-16-30-23(18-27)21-9-5-2-6-10-21)17-26-25(29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELXIGNHMTYTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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